molecular formula C22H27NO4S B440370 Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate CAS No. 352687-26-4

Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No. B440370
CAS RN: 352687-26-4
M. Wt: 401.5g/mol
InChI Key: ZWEDEYUWRTUITJ-UHFFFAOYSA-N
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Description

This compound is a derivative of ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate . It is a complex organic molecule with potential applications in various fields .


Synthesis Analysis

A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .


Molecular Structure Analysis

The molecular formula of this compound is C30H30N2O4S . The structure includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

The compound activates NRF2 via a non-electrophilic mechanism . It inhibits LPS Ec-stimulated inflammation in macrophages and is moderately stable in liver microsomes .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 514.6 g/mol . It has a XLogP3-AA value of 7.6, indicating its lipophilicity . The compound has one hydrogen bond donor and six hydrogen bond acceptors . The topological polar surface area is 106 Ų .

Scientific Research Applications

Pharmaceutical Research

This compound, due to its indole derivative structure, could be significant in pharmaceutical research. Indole derivatives are known for their broad spectrum of biological activities, including antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . The compound’s potential to bind with high affinity to multiple receptors makes it a valuable candidate for the development of new therapeutic drugs.

Antiviral Agent Development

Specifically, as an antiviral agent, indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . The compound’s structure could be modified to enhance its antiviral properties, potentially leading to the development of new medications to treat viral infections.

Anti-Cancer Therapeutics

The indole nucleus, which is present in this compound, is a common feature in many synthetic drug molecules with anticancer properties. Research into the compound’s efficacy against cancer cells could lead to the discovery of new apoptosis-inducing agents, particularly for breast cancer treatment .

Antimicrobial Applications

Thiophene derivatives have shown a greater inhibitory effect against various microorganisms, including B. subtilis , E. coli , P. vulgaris , and S. aureus . This compound could be synthesized into derivatives that might serve as potent antimicrobial agents.

Agricultural Chemicals

Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, shares a similar indole nucleus with our compound of interest . This suggests potential applications in developing plant growth regulators or pesticides that could enhance agricultural productivity.

Dye and Pigment Industry

Thiophene derivatives are used in the preparation of various dyes . The compound could be utilized to synthesize new azo dyes and tetrahydrobenzo[b]thiophene dyes, contributing to the development of new pigments with unique properties for industrial applications.

Neurological Disorder Treatments

Given the anticholinesterase activity of indole derivatives, there is potential for this compound to be used in the treatment of neurological disorders such as Alzheimer’s disease . Further research could explore its efficacy and safety in this context.

properties

IUPAC Name

ethyl 2-[(4-ethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4S/c1-3-26-16-13-11-15(12-14-16)20(24)23-21-19(22(25)27-4-2)17-9-7-5-6-8-10-18(17)28-21/h11-14H,3-10H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEDEYUWRTUITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

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